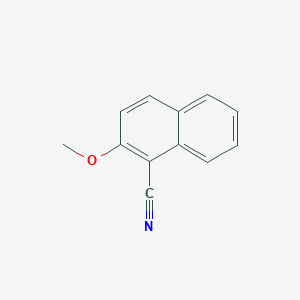

2-Methoxy-1-naphthonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxynaphthalene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIZWRFKCSLGQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166783 | |

| Record name | 2-Methoxy-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16000-39-8 | |

| Record name | 2-Methoxy-1-naphthalenecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16000-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-1-naphthonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016000398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16000-39-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methoxy-1-naphthonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxy-1-naphthonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 2-Methoxy-1-naphthonitrile, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable protocols.

Core Chemical and Physical Properties

This compound, also known as 1-cyano-2-methoxynaphthalene, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| CAS Number | 16000-39-8 | [1] |

| Appearance | White to brown crystalline powder | |

| Melting Point | 95-96 °C | [2] |

| Boiling Point | 362.8 °C at 760 mmHg | |

| Density | 1.16 g/cm³ |

Spectroscopic Data

Detailed spectroscopic information is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the protons on the naphthalene ring. The methoxy group protons would appear as a sharp singlet further upfield, typically in the range of 3.8-4.0 ppm. The integration of these signals would correspond to the number of protons in each environment.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will exhibit signals for the twelve carbons in the molecule. The nitrile carbon is expected to appear in the 115-125 ppm region. The carbon of the methoxy group will be found around 55-60 ppm. The aromatic carbons will resonate in the range of 110-160 ppm, with the carbon attached to the methoxy group appearing at the lower field (higher ppm) end of this range due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound provides key information about its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2220-2260 | C≡N stretch (nitrile) | Sharp, Medium |

| ~3050-3100 | Ar-H stretch | Medium |

| ~2850-2960 | C-H stretch (methoxy) | Medium |

| ~1600-1650 | C=C stretch (aromatic) | Medium |

| ~1250-1300 | Asymmetric C-O-C stretch (aryl ether) | Strong |

| ~1020-1075 | Symmetric C-O-C stretch (aryl ether) | Medium |

Synthesis and Purification

Synthesis Protocol

A common route for the synthesis of this compound involves the cyanation of a suitable 2-methoxynaphthalene derivative. While a specific, detailed protocol for this exact compound is not widely published, a general procedure can be adapted from the synthesis of similar naphthonitrile compounds. One potential synthetic pathway starts from 2-methoxynaphthalene.[5]

Conceptual Synthesis Workflow:

Conceptual Synthesis Workflow Diagram

General Experimental Steps (Illustrative):

-

Formylation of 2-Methoxynaphthalene: 2-Methoxynaphthalene can be formylated at the 1-position using a Vilsmeier-Haack reaction (POCl₃, DMF) to yield 2-methoxy-1-naphthaldehyde.

-

Conversion to Oxime: The resulting aldehyde is then reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to form the corresponding aldoxime.

-

Dehydration to Nitrile: The aldoxime is subsequently dehydrated to the nitrile using a dehydrating agent such as acetic anhydride, thionyl chloride, or a milder reagent like copper(II) sulfate.

Purification Protocol

Purification of the crude this compound is typically achieved by recrystallization.

Recrystallization Workflow:

Recrystallization Workflow Diagram

Detailed Recrystallization Procedure:

-

Solvent Selection: Ethanol is often a suitable solvent for the recrystallization of moderately polar aromatic compounds.

-

Dissolution: The crude solid is dissolved in a minimal amount of hot ethanol.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then filtered hot.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: The crystals are collected by vacuum filtration and washed with a small amount of cold ethanol to remove soluble impurities.

-

Drying: The purified crystals are then dried under vacuum.

Chemical Reactivity and Stability

Reactivity

The chemical reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing nitrile group on the naphthalene ring.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-director. However, the 1-position is already substituted. The nitrile group is a deactivating, meta-director. Therefore, electrophilic attack is likely to occur on the other ring of the naphthalene system, with the precise position depending on the reaction conditions and the nature of the electrophile.[6]

-

Nucleophilic Attack on the Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first form 2-methoxy-1-naphthamide and then 2-methoxy-1-naphthoic acid.

-

Reduction: The nitrile group can be reduced to a primary amine (2-methoxy-1-naphthalenemethanamine) using reducing agents like lithium aluminum hydride (LiAlH₄).

-

Grignard and Organolithium Reagents: Reaction with Grignard or organolithium reagents, followed by acidic workup, will yield a ketone.

-

Stability and Storage

This compound is a stable compound under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the public domain regarding specific biological activities or involvement in signaling pathways for this compound itself. While some naphthonitrile derivatives have been investigated for their biological properties, including antimicrobial and anticancer activities, these studies do not specifically report on the this compound isomer.[7] The primary role of this compound appears to be as a synthetic intermediate in the preparation of more complex molecules.

Conclusion

This compound is a well-defined chemical entity with established physical and spectroscopic properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. The reactivity of the molecule is dictated by its functional groups, offering various possibilities for further chemical transformations. While its direct biological applications are not currently documented, its role as a precursor in the synthesis of potentially bioactive molecules remains an area of interest for drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 16000-39-8 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analysis and Characterization of 2-Methoxy-1-naphthonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analysis and characterization of 2-Methoxy-1-naphthonitrile (C₁₂H₉NO), a naphthalene derivative of interest in synthetic and medicinal chemistry. This document outlines the key physicochemical properties, spectroscopic data, and analytical methodologies pertinent to the identification and characterization of this compound. While a definitive single-crystal X-ray structure for this compound is not publicly available, this guide presents data from closely related structures to infer its molecular geometry. Detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized, providing a foundational dataset for researchers. Furthermore, a plausible experimental protocol for its synthesis is detailed, and a hypothetical biological signaling pathway is proposed based on the activity of structurally related compounds, offering a starting point for future pharmacological investigations.

Physicochemical Properties

This compound is a white to brown crystalline powder.[1] Key physicochemical data are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉NO | [2][3] |

| Molecular Weight | 183.21 g/mol | [2][3] |

| CAS Number | 16000-39-8 | [3][4] |

| Melting Point | 95-96 °C | [4] |

| Appearance | White to brown crystalline powder | [1] |

Structural Analysis

Crystallographic Data

As of the date of this document, a Crystallographic Information File (CIF) for this compound is not available in open-access crystallographic databases.[5][6][7] However, the crystal structure of the closely related compound, 2-(7-Methoxy-1-naphthyl)acetonitrile, provides valuable insights into the likely molecular geometry and packing of this compound.[8]

The molecule of 2-(7-Methoxy-1-naphthyl)acetonitrile is nearly planar, with the naphthalene rings being co-planar.[8] In the crystal structure, weak aromatic π–π stacking interactions may contribute to the stabilization of the crystal lattice, with centroid-centroid distances of approximately 3.758 Å.[8] It is plausible that this compound adopts a similar planar conformation and exhibits comparable intermolecular interactions in its crystalline state. A summary of the crystallographic data for 2-(7-Methoxy-1-naphthyl)acetonitrile is presented in Table 2.

| Parameter | Value (for 2-(7-Methoxy-1-naphthyl)acetonitrile) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.5110 (15) |

| b (Å) | 9.6170 (19) |

| c (Å) | 14.731 (3) |

| β (°) | 101.03 (3) |

| Volume (ų) | 1044.4 (4) |

| Z | 4 |

Data obtained from the crystallographic study of 2-(7-Methoxy-1-naphthyl)acetonitrile and presented here for comparative purposes.[8]

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification of this compound. This section details the expected spectral features based on general principles and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. While a fully assigned experimental spectrum for this compound was not found, the expected chemical shifts can be predicted based on the analysis of similar structures.[9][10][11]

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene ring system and a singlet for the methoxy group protons. The aromatic region (typically δ 7.0-8.5 ppm) will exhibit a complex splitting pattern due to spin-spin coupling between adjacent protons. The methoxy protons should appear as a sharp singlet at approximately δ 3.9-4.1 ppm.

¹³C NMR: The carbon NMR spectrum will display twelve distinct resonances. The carbon of the nitrile group (C≡N) is expected in the δ 115-120 ppm region. The carbon attached to the methoxy group will be significantly deshielded. The methoxy carbon itself will appear around δ 55-60 ppm. The remaining aromatic carbons will resonate in the δ 110-140 ppm range. Predicted ¹³C NMR chemical shifts for the related 2-methoxybenzaldehyde are available and can serve as a reference.[12][13]

A summary of expected NMR data is provided in Table 3.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 8.5 | Multiplet | Aromatic Protons |

| 3.9 - 4.1 | Singlet | Methoxy Protons (-OCH₃) | |

| ¹³C | 115 - 120 | Singlet | Nitrile Carbon (C≡N) |

| 150 - 160 | Singlet | Aromatic Carbon attached to -OCH₃ | |

| 110 - 140 | Multiple Singlets | Other Aromatic Carbons | |

| 55 - 60 | Singlet | Methoxy Carbon (-OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the nitrile, methoxy, and aromatic moieties.[14][15] A summary of these expected absorptions is presented in Table 4.[16]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2220-2260 | Medium | C≡N stretch (nitrile) |

| ~ 3050-3100 | Medium | Aromatic C-H stretch |

| ~ 2850-2960 | Medium | Aliphatic C-H stretch (methoxy) |

| ~ 1600, 1500 | Medium-Strong | Aromatic C=C ring stretch |

| ~ 1250-1300 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| ~ 1020-1075 | Medium | Symmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) is expected at m/z 183.[2][3] The fragmentation pattern will be influenced by the stability of the naphthalene ring and the presence of the methoxy and nitrile groups.[17][18][19]

Expected Fragmentation Pattern:

-

Loss of a methyl radical (-•CH₃): A significant fragment at m/z 168 is expected due to the loss of the methyl group from the methoxy moiety.

-

Loss of formaldehyde (-CH₂O): A fragment at m/z 153 may be observed corresponding to the loss of formaldehyde from the molecular ion.

-

Loss of a hydrogen cyanide (-HCN): A fragment at m/z 156 resulting from the elimination of HCN is possible.

-

Naphthalene cation: A fragment at m/z 127 corresponding to the stable naphthalene cation could also be present.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the cyanation of a suitable 2-methoxy-1-naphthalene derivative.[20][21] One common method is the Sandmeyer reaction, starting from 2-methoxy-1-naphthylamine. An alternative is the nucleophilic substitution of a halogenated precursor. A generalized protocol based on the cyanation of an aryl halide is described below.[22]

Materials:

-

1-Bromo-2-methoxynaphthalene

-

Copper(I) cyanide (CuCN)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Sodium cyanide (NaCN) (optional, as an additive)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromo-2-methoxynaphthalene in DMF.

-

Add copper(I) cyanide to the solution. A slight excess of the cyanide reagent is typically used.

-

Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

Direct studies on the biological activity of this compound are scarce in the published literature. However, the structurally related compound, 2-methoxy-1,4-naphthoquinone, has demonstrated significant in vitro activity against multiple antibiotic-resistant Helicobacter pylori.[23] This suggests that naphthoquinone derivatives and related methoxylated naphthalene compounds may have potential as antimicrobial agents.

Based on the known mechanisms of action for some quinone-based antimicrobials, a hypothetical signaling pathway for the potential antibacterial effect of this compound can be proposed. This often involves the generation of reactive oxygen species (ROS) and interference with cellular redox balance.

Caption: Hypothetical signaling pathway for the antibacterial action.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and decomposition profile of a compound.[24][25][26] While specific TGA/DSC data for this compound were not found, a general experimental protocol is provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound.

Experimental Protocol:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (5-10 mg) of this compound into a suitable pan (e.g., alumina or platinum).

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and any other phase transitions of this compound.

Experimental Protocol:

-

Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Place a small, accurately weighed sample (2-5 mg) of this compound into a hermetically sealed aluminum pan.

-

Use an empty, sealed aluminum pan as a reference.

-

Heat the sample from a sub-ambient temperature to a temperature above its melting point at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

Caption: General workflow for TGA and DSC analysis.

Conclusion

This technical guide has consolidated the available structural and characterization data for this compound. While a complete experimental dataset is not yet publicly available for all analytical techniques, the information presented here, including data from closely related analogs, provides a robust foundation for researchers. The summarized spectroscopic data, a plausible synthetic protocol, and a hypothetical biological pathway offer valuable starting points for future research and development involving this compound. Further experimental work is warranted to obtain a definitive single-crystal X-ray structure and to fully elucidate its spectroscopic and thermal properties, as well as to validate its potential biological activities.

References

- 1. uanlch.vscht.cz [uanlch.vscht.cz]

- 2. spectrabase.com [spectrabase.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 16000-39-8 [chemicalbook.com]

- 5. CIF (Crystallographic Information Framework) – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. CIF (Crystallographic Information Framework) [rd-alliance.github.io]

- 8. 2-(7-Methoxy-1-naphthyl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. hmdb.ca [hmdb.ca]

- 13. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR [m.chemicalbook.com]

- 14. www1.udel.edu [www1.udel.edu]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. This compound(16000-39-8) IR Spectrum [m.chemicalbook.com]

- 17. uni-saarland.de [uni-saarland.de]

- 18. youtube.com [youtube.com]

- 19. benchchem.com [benchchem.com]

- 20. This compound synthesis - chemicalbook [chemicalbook.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Organic Syntheses Procedure [orgsyn.org]

- 23. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

CAS number and molecular weight of 2-Methoxy-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxy-1-naphthonitrile, including its chemical properties, synthesis, and spectral characterization. While direct biological activity data for this specific compound is limited in publicly available literature, this guide also explores the bioactivities of structurally related compounds to provide context and potential avenues for future research.

Chemical and Physical Properties

This compound is a nitrile-substituted methoxynaphthalene. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 16000-39-8 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Appearance | White to brown crystals or crystalline powder | |

| Melting Point | 95-96 °C | |

| Density | 1.16 g/cm³ |

Synthesis of this compound

A general workflow for such a synthesis is outlined below.

Caption: A potential synthetic pathway for this compound.

Note: The synthesis of the related compound, 7-Methoxy-1-naphthylacetonitrile, often serves as a key intermediate in the production of the antidepressant Agomelatine.[2][3] This highlights the pharmaceutical relevance of this class of molecules.

Spectral Data

Spectroscopic data is essential for the structural confirmation of this compound. While full spectra are not provided here, typical spectral characteristics are described based on data for closely related compounds.[4][5][6][7][8]

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene ring and a singlet for the methoxy group protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon, and the methoxy carbon. |

| FTIR (cm⁻¹) | Characteristic absorption bands for the C≡N (nitrile) stretch, C-O (ether) stretch, and aromatic C-H and C=C stretches. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 183.21, along with characteristic fragmentation patterns. |

A database entry indicates the availability of NMR, FTIR, Raman, and MS spectra for this compound.[9]

Biological Activity and Potential Applications

Direct experimental studies on the biological activity of this compound are not extensively reported in the available literature. However, the naphthalene core is a recognized scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10]

Context from a Structurally Related Compound: 2-Methoxy-1,4-naphthoquinone

Significant research has been conducted on the closely related compound, 2-methoxy-1,4-naphthoquinone (MNQ), which has been isolated from plants such as Impatiens balsamina.[11][12] MNQ has demonstrated notable biological activities:

-

Anticancer Activity: MNQ has been shown to be cytotoxic towards various cancer cell lines.[12]

-

Antibacterial Activity: Studies have revealed that MNQ exhibits potent activity against multiple antibiotic-resistant Helicobacter pylori.[11][12]

The biological activities of MNQ suggest that the methoxynaphthalene scaffold could be a promising starting point for the development of new therapeutic agents.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been elucidated for this compound, research on related naphthoquinones provides some insights. For instance, some naphthoquinones are known to induce cellular effects through the modulation of various signaling pathways, including those involved in apoptosis and cell cycle regulation.

The following diagram illustrates a generalized logical relationship for investigating the potential biological effects of a novel naphthalene derivative, drawing parallels from related compounds.

Caption: A logical workflow for the biological evaluation of this compound.

Conclusion

This compound is a well-characterized compound in terms of its fundamental chemical and physical properties. While its synthesis can be inferred from established methods for related compounds, detailed experimental protocols are not widely published. The primary gap in the current knowledge base is the lack of direct studies on its biological activity and mechanism of action. The significant bioactivities of the structurally similar 2-methoxy-1,4-naphthoquinone suggest that this compound may also possess interesting pharmacological properties, warranting further investigation by researchers in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 6. Naphthalene, 2-methoxy- [webbook.nist.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. [PDF] 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Semantic Scholar [semanticscholar.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methoxy-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key synthetic routes for the preparation of 2-Methoxy-1-naphthonitrile, a crucial intermediate in medicinal chemistry and organic synthesis. This document details various synthetic strategies starting from readily available precursors, complete with experimental protocols, quantitative data, and visual representations of the chemical workflows.

Synthesis from 2-Naphthol

A common and cost-effective approach to this compound begins with the methylation of 2-naphthol to form the key intermediate, 2-methoxynaphthalene. This intermediate is then subjected to a two-step formylation and subsequent conversion to the nitrile.

Methylation of 2-Naphthol to 2-Methoxynaphthalene

Experimental Protocol:

In a beaker, 0.5 g of 2-naphthol and 0.2 g of sodium hydroxide are dissolved in 5 ml of distilled water. The mixture is gently heated on a wire gauze to obtain a clear solution. After cooling the solution to 10-15°C, 0.35 ml of dimethyl sulfate is added dropwise with stirring. The reaction mixture is then warmed to 70-80°C for one hour. Upon cooling, the solid product is filtered, washed with a 10% sodium hydroxide solution, and then with water. The crude 2-methoxynaphthalene can be purified by recrystallization from ethanol.

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Naphthol | 1. NaOH, H₂O2. Dimethyl sulfate | 1. Heating2. 10-15°C, then 70-80°C, 1h | 2-Methoxynaphthalene | Not specified |

Synthesis of this compound from 2-Methoxynaphthalene

Experimental Protocol:

This two-stage synthesis begins with the formylation of 2-methoxynaphthalene. In the first stage, 2-methoxynaphthalene is reacted with dichloromethyl methyl ether in the presence of zinc dibromide in dichloromethane at 20°C for 8 hours. In the second stage, the reaction mixture is treated with ammonium hydroxide and iodine in dichloromethane at 20°C for 6 hours to yield this compound[1].

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Methoxynaphthalene | 1. Dichloromethyl methyl ether, ZnBr₂2. NH₄OH, I₂ | 1. Dichloromethane, 20°C, 8h2. Dichloromethane, 20°C, 6h | This compound | 92%[1] |

Synthetic Workflow from 2-Naphthol:

Caption: Synthesis of this compound from 2-Naphthol.

Synthesis from 2-methoxy-1-naphthylamine via Sandmeyer Reaction

The Sandmeyer reaction provides a classical and effective method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate. This pathway involves the diazotization of 2-methoxy-1-naphthylamine followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.

Preparation of 2-methoxy-1-naphthylamine

A common route to 2-methoxy-1-naphthylamine involves the nitration of 2-methoxynaphthalene to form 1-nitro-2-methoxynaphthalene, followed by the reduction of the nitro group.

Experimental Protocol (General):

Nitration: 2-methoxynaphthalene is dissolved in a suitable solvent and treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at a controlled low temperature to favor the formation of the 1-nitro isomer.

Reduction: The resulting 1-nitro-2-methoxynaphthalene is then reduced to 2-methoxy-1-naphthylamine using a standard reducing agent, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Note: A detailed experimental protocol with specific quantitative data for the nitration of 2-methoxynaphthalene and subsequent reduction to 2-methoxy-1-naphthylamine was not available in the searched literature.

Sandmeyer Reaction of 2-methoxy-1-naphthylamine

Experimental Protocol (General):

2-methoxy-1-naphthylamine is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt. This cold diazonium salt solution is then added to a solution of copper(I) cyanide to yield this compound[2][3]. The reaction is an example of a radical-nucleophilic aromatic substitution[2].

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-methoxy-1-naphthylamine | 1. NaNO₂, HCl2. CuCN | 1. 0-5°C2. Varies | This compound | Not specified |

Synthetic Workflow via Sandmeyer Reaction:

Caption: Synthesis via Sandmeyer reaction of 2-methoxy-1-naphthylamine.

Synthesis from 2-Methoxy-1-naphthaldehyde

This synthetic route involves the conversion of the aldehyde functional group to a nitrile. A common method to achieve this is through the formation of an aldoxime, followed by a dehydration step.

Formation of 2-Methoxy-1-naphthaldehyde Oxime

Experimental Protocol (General):

2-Methoxy-1-naphthaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine, in a suitable solvent like ethanol or methanol. The reaction is typically stirred at room temperature until completion.

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Methoxy-1-naphthaldehyde | Hydroxylamine hydrochloride, Base (e.g., Na₂CO₃) | Room temperature | 2-Methoxy-1-naphthaldehyde oxime | Not specified |

Dehydration of 2-Methoxy-1-naphthaldehyde Oxime

Experimental Protocol (General):

The 2-Methoxy-1-naphthaldehyde oxime is treated with a dehydrating agent. A mixture of acetic anhydride and acetic acid has been reported as an efficient system for the dehydration of aldoximes to nitriles, often providing superior yields and faster reaction rates compared to conventional methods[4].

| Starting Material | Reagents | Conditions | Product | Yield |

| 2-Methoxy-1-naphthaldehyde oxime | Acetic anhydride, Acetic acid | Varies | This compound | Not specified |

Synthetic Workflow from 2-Methoxy-1-naphthaldehyde:

Caption: Synthesis from 2-Methoxy-1-naphthaldehyde.

Conclusion

This technical guide has outlined three primary synthetic pathways to this compound, each with distinct advantages and considerations. The synthesis from 2-methoxynaphthalene offers a high-yield and well-documented protocol. The Sandmeyer reaction provides a classic approach, though it requires the preparation of the corresponding amine precursor. The route from 2-Methoxy-1-naphthaldehyde is a viable alternative, leveraging the common aldehyde-to-nitrile conversion. The selection of the most appropriate synthetic route will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols and workflows serve as a valuable resource for researchers engaged in the synthesis of this important chemical intermediate.

References

The Pharmacological Potential of Naphthonitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The naphthonitrile scaffold, characterized by a naphthalene ring system fused with a nitrile group, has emerged as a privileged structure in medicinal chemistry. This bicyclic aromatic framework offers a unique combination of lipophilicity and electronic properties, making it a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of naphthonitrile derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. It is designed to serve as a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to facilitate further research and drug development in this promising area.

Anticancer Activity of Naphthonitrile Derivatives

Naphthonitrile derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are multifaceted and appear to involve the modulation of key signaling pathways, induction of apoptosis, and cell cycle arrest.

Quantitative Data: Anticancer Activity

The in vitro cytotoxic activity of various naphthonitrile derivatives is summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthonitrile-Stilbene Hybrid | Analog 5c | COLO 205 (Colon) | ≤ 0.025 | [1] |

| Analog 5c | SF-539 (CNS) | ≤ 0.025 | [1] | |

| Analog 5c | SK-MEL-5 (Melanoma) | ≤ 0.025 | [1] | |

| Analog 5c | MDA-MB-435 (Melanoma) | ≤ 0.025 | [1] | |

| Naphthyl-Acryloyl Amide | Compound 12b | MCF-7 (Breast) | Not specified as more potent | [2] |

| Compound 9 | MCF-7 (Breast) | Not specified as more potent | [2] | |

| Aminobenzylnaphthol | MMZ-45AA | BxPC-3 (Pancreatic) | 13.26 | [3] |

| MMZ-140C | HT-29 (Colorectal) | 11.55 | [3] |

Mechanism of Action: Anticancer Activity

While direct studies on the signaling pathways modulated by many naphthonitrile compounds are still emerging, research on structurally related naphthalene derivatives provides valuable insights. Key pathways implicated in their anticancer effects include the MAPK/JNK and STAT3 signaling cascades.

MAPK/JNK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating cell proliferation, differentiation, and apoptosis. The c-Jun N-terminal kinase (JNK) branch is particularly associated with stress-induced apoptosis. Some naphthalene derivatives have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS), which in turn activates the JNK pathway. This leads to the phosphorylation of downstream targets that promote programmed cell death.[4][5]

References

- 1. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of naphthalene derivatives as potent STAT3 inhibitors and agents against triple-negative breast cancer growth and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(Naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via ROS-mediated MAPK, AKT, and STAT3 signaling pathways in HepG2 human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The compound 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone induces apoptosis via reactive oxygen species-regulated mitogen-activated protein kinase, protein kinase B, and signal transducer and activator of transcription 3 signaling in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Methoxy-1-naphthonitrile: A Technical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the therapeutic activities of various naphthalene derivatives. However, specific research on the biological and therapeutic properties of 2-Methoxy-1-naphthonitrile is limited. This guide presents the available information on this compound and explores the well-documented therapeutic potential of the closely related compound, 2-Methoxy-1,4-naphthoquinone (MeONQ), to infer potential areas of investigation.

Introduction to this compound

This compound is an organic compound featuring a naphthalene core substituted with a methoxy group at the second position and a nitrile group at the first position. While its direct therapeutic applications are not yet established in publicly available research, its chemical structure suggests potential for biological activity, drawing parallels with other bioactive naphthonitrile and naphthalene derivatives. Naphthalene derivatives, as a broad class of compounds, have shown promise in various therapeutic areas, including antimicrobial and anticancer applications[1][2].

Chemical Properties and Synthesis

Basic chemical information for this compound is available, and several synthetic routes have been described[3]. The synthesis of related structures, such as (7-methoxy-1-naphthyl)acetonitrile, a precursor to the antidepressant agomelatine, has been detailed in patent literature, highlighting the utility of methoxy-naphthalene scaffolds in medicinal chemistry[4].

Therapeutic Potential of Structurally Related Compounds

Given the scarcity of direct biological data for this compound, this section focuses on the extensively studied and structurally similar compound, 2-Methoxy-1,4-naphthoquinone (MeONQ). The biological activities of MeONQ may provide valuable insights into the potential therapeutic avenues for this compound.

Antimicrobial Activity of 2-Methoxy-1,4-naphthoquinone (MeONQ)

MeONQ has demonstrated significant antimicrobial properties, particularly against the bacterium Helicobacter pylori, a major cause of gastric ulcers and a risk factor for gastric cancer[5][6].

Table 1: In Vitro Activity of MeONQ against Helicobacter pylori

| Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Antibiotic-resistant H. pylori | 0.156–0.625 | 0.313–0.625 | [5][6] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

The bactericidal action of MeONQ against H. pylori was found to be dose-dependent[5].

Anticancer Activity of 2-Methoxy-1,4-naphthoquinone (MeONQ)

MeONQ has also been investigated for its cytotoxic effects against cancer cells. Studies have shown its ability to inhibit the growth of gastric adenocarcinoma cells and to modulate key signaling pathways involved in cancer progression[7][8].

Table 2: Cytotoxic Activity of MeONQ

| Cell Line | Activity | IC50 | Reference |

| Gastric Adenocarcinoma (MKN45) | Induces necrosis and apoptosis | Not specified | [7] |

| Not specified | Inhibition of TCF/β-catenin transcriptional activity | 2.9 µM | [8] |

IC50: Half-maximal inhibitory concentration

The anticancer mechanism of MeONQ is believed to involve the induction of superoxide anion catastrophe at higher concentrations, leading to necrosis, and the activation of the caspase-dependent apoptosis pathway at lower concentrations[7].

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are summarized protocols for key experiments conducted on the related compound, MeONQ.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the methodology used to assess the anti-H. pylori activity of MeONQ[5].

-

Bacterial Strains: Multiple antibiotic-resistant strains of H. pylori are used.

-

Culture Conditions: Bacteria are cultured on appropriate agar plates in a microaerophilic environment.

-

MIC Assay: A broth microdilution method is employed. Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate. A standardized bacterial suspension is added to each well. The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a specified incubation period.

-

MBC Assay: Aliquots from the wells showing no visible growth in the MIC assay are subcultured onto fresh agar plates. The MBC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the initial bacterial count.

Cytotoxicity Assay

The following is a general protocol for assessing the cytotoxic effects of a compound on cancer cell lines, as can be inferred from studies on MeONQ[7].

-

Cell Lines and Culture: Human gastric adenocarcinoma cell line (e.g., MKN45) is maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compound for different time periods (e.g., 24, 48, 72 hours).

-

Cell Viability Assay (MTT Assay): After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are unknown, research on MeONQ provides a potential framework for investigation.

Wnt/β-catenin Signaling Pathway Inhibition by MeONQ

MeONQ has been identified as an inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and cancer[8].

Caption: Inhibition of the Wnt/β-catenin signaling pathway by 2-Methoxy-1,4-naphthoquinone (MeONQ).

Proposed Experimental Workflow for Investigating this compound

To elucidate the therapeutic potential of this compound, a structured experimental workflow is proposed.

Caption: Proposed experimental workflow for evaluating the therapeutic potential of this compound.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. The significant biological activities of the structurally related compound, 2-Methoxy-1,4-naphthoquinone, particularly its antimicrobial and anticancer effects, provide a strong rationale for investigating this compound as a potential therapeutic agent.

Future research should focus on a systematic evaluation of its biological activities, starting with broad in vitro screening against a panel of microbial pathogens and cancer cell lines. Positive hits should be followed by more detailed mechanistic studies to identify its molecular targets and affected signaling pathways. The proposed experimental workflow provides a roadmap for such an investigation. The synthesis of various naphthonitrile derivatives has been a subject of interest, and exploring their structure-activity relationships could lead to the development of novel and potent therapeutic agents[9].

References

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]

- 5. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of 2-methoxy-1,4-naphthoquinone and Stigmasta-7,22-diene-3β-ol from Impatiens balsamina L. against Multiple Antibiotic-Resistant Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-gastric adenocarcinoma activity of 2-Methoxy-1,4-naphthoquinone, an anti-Helicobacter pylori compound from Impatiens balsamina L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 2-Methoxy-1-naphthonitrile: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-1-naphthonitrile is a nitrile-containing aromatic compound with a naphthalene core. While its direct biological activities and mechanisms of action are not extensively documented in publicly available literature, its structural similarity to compounds with known pharmacological properties, such as those with anticancer and signaling pathway modulatory effects, suggests it as a molecule of interest for further investigation. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical and physical properties, detailed synthesis protocols, and a prospective outlook on its potential biological activities based on related compounds. The lack of extensive biological data highlights a significant research gap and an opportunity for novel discoveries in drug development.

Chemical and Physical Properties

This compound, also known as 1-cyano-2-methoxynaphthalene, is a solid organic compound. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 16000-39-8 | [1] |

| Molecular Formula | C₁₂H₉NO | [1] |

| Molecular Weight | 183.21 g/mol | [1] |

| Melting Point | 95-96 °C | |

| Appearance | Solid | |

| SMILES | COC1=C(C#N)C2=CC=CC=C2C=C1 | [2] |

| InChI | InChI=1S/C12H9NO/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7H,1H3 | [2] |

Synthesis of this compound

The synthesis of this compound can be approached through various routes. Below are two detailed experimental protocols for its preparation.

Synthesis from 2-Naphthol via Methylation and Cyanation

This two-step synthesis involves the initial methylation of 2-naphthol to form 2-methoxynaphthalene, followed by a direct C-H cyanation.

Step 1: Methylation of 2-Naphthol to 2-Methoxynaphthalene

This procedure is adapted from a standard Williamson ether synthesis.

-

Materials: 2-naphthol, sodium hydroxide (NaOH), dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), water, ethanol.

-

Procedure:

-

Dissolve 36 g of 2-naphthol in a solution of 10.5 g of sodium hydroxide in 150 mL of water in a three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and addition funnel.

-

Cool the resulting solution to 10°C in an ice bath.

-

With vigorous stirring, add 31.5 g of dimethyl sulfate dropwise over one hour, maintaining the temperature at 10°C.

-

After the addition is complete, warm the mixture on a hot water bath at 70-80°C for one hour to drive the reaction to completion.

-

Cool the mixture to room temperature. The product, 2-methoxynaphthalene, will precipitate out of the solution.

-

Filter the crude product, wash with a 5% sodium hydroxide solution to remove any unreacted 2-naphthol, and then with copious amounts of distilled water.

-

Recrystallize the crude product from boiling ethanol to yield pure 2-methoxynaphthalene.

-

Step 2: Direct C-H Cyanation of 2-Methoxynaphthalene

This method utilizes a photoredox catalyst for the direct cyanation of the C-H bond at the 1-position of the naphthalene ring.[3]

-

Materials: 2-methoxynaphthalene, acridinium photoredox catalyst, trimethylsilyl cyanide (TMSCN), solvent (e.g., acetonitrile), oxygen (from air).

-

General Procedure (as described in a communication, detailed optimization may be required):

-

In a reaction vessel, dissolve 2-methoxynaphthalene and the acridinium photoredox catalyst in the chosen solvent.

-

Add trimethylsilyl cyanide as the cyanide source.

-

Expose the reaction mixture to visible light under an aerobic atmosphere (air can serve as the source of oxygen as the terminal oxidant).

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture would typically be subjected to a standard workup procedure involving quenching of excess reagents and purification by column chromatography to isolate this compound.

-

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and potential biological screening of this compound.

Prospective Biological Activities and Mechanism of Action

Direct experimental data on the biological activities of this compound is currently scarce in the available scientific literature. However, by examining structurally related compounds, we can infer potential areas for future investigation.

Potential Anticancer Activity

Naphthalene derivatives and compounds containing the methoxy and nitrile functional groups have demonstrated anticancer properties. For instance, aminobenzylnaphthols derived from 2-naphthol have shown cytotoxic activity against pancreatic and colorectal cancer cell lines.[4] Methoxyflavone analogs also exhibit cytotoxicity against various cancer cell lines by targeting protein markers and activating downstream signaling pathways leading to cell death.[5] Furthermore, 2-methoxy-1,4-naphthoquinone, a related naphthoquinone, has shown anti-gastric adenocarcinoma activity.[6] These findings suggest that this compound could be a candidate for anticancer screening.

A standard experimental protocol to assess cytotoxicity would involve the MTT assay.

-

MTT Assay Protocol (General):

-

Seed cancer cells (e.g., MKN45, BxPC-3, HT-29) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Potential as a Signaling Pathway Modulator

The Wnt signaling pathway is crucial in cell development and tumorigenesis, and its inhibition is a target for cancer therapy.[7][8] The compound 2-methoxy-1,4-naphthoquinone has been identified as an inhibitor of the TCF/β-catenin transcriptional activity in the Wnt signaling pathway with an IC₅₀ of 2.9 µM.[7] Given the structural similarity, it is plausible that this compound could also modulate this or other signaling pathways.

Another relevant pathway is the NRF2 signaling pathway, which is involved in the cellular response to oxidative stress. The compound 2-methoxycinnamaldehyde has been shown to activate the NRF2/HO-1 signaling axis, leading to anti-inflammatory responses.[9]

A luciferase reporter assay is a common method to screen for inhibitors of specific signaling pathways.

-

Luciferase Reporter Assay for Wnt Signaling (General):

-

Transfect cells (e.g., HEK293T) with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) or a control plasmid with mutated TCF-binding sites (FOP-Flash).

-

Treat the transfected cells with various concentrations of this compound.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The ratio of TOP-Flash to FOP-Flash activity indicates the specific inhibition of Wnt/β-catenin signaling.

-

Potential for Enzyme Inhibition

The nitrile group is present in various enzyme inhibitors. A general enzyme inhibition assay can be performed to screen this compound against a panel of relevant enzymes, such as kinases or monoamine oxidases.

-

General Enzyme Inhibition Assay Protocol:

-

Prepare a buffer solution at the optimal pH for the target enzyme.

-

Prepare a solution of the enzyme at a concentration that allows for measurable activity.

-

Pre-incubate the enzyme with different concentrations of this compound.

-

Initiate the enzymatic reaction by adding the substrate.

-

Monitor the reaction rate by measuring the formation of a product or the depletion of a substrate over time using a spectrophotometer or other appropriate detection method.

-

Analyze the data to determine the inhibitory activity and the type of inhibition.[10][11][12]

-

Conclusion and Future Directions

This compound is a readily synthesizable compound with physicochemical properties that warrant further investigation into its biological activities. While direct evidence of its pharmacological effects is currently lacking, the known activities of structurally related compounds suggest that it may possess anticancer, signaling pathway modulatory, and enzyme inhibitory properties. The detailed synthesis and general biological assay protocols provided in this guide offer a framework for researchers to explore the therapeutic potential of this molecule. Future research should focus on a systematic screening of this compound against various cancer cell lines and key enzymatic targets to elucidate its mechanism of action and pave the way for its potential development as a novel therapeutic agent. The significant gap in the current knowledge base for this compound represents a promising opportunity for new and impactful research in the fields of medicinal chemistry and drug discovery.

References

- 1. scbt.com [scbt.com]

- 2. PubChemLite - this compound (C12H9NO) [pubchemlite.lcsb.uni.lu]

- 3. scispace.com [scispace.com]

- 4. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Anti-gastric adenocarcinoma activity of 2-Methoxy-1,4-naphthoquinone, an anti-Helicobacter pylori compound from Impatiens balsamina L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-methoxy-1,4-naphthoquinone isolated from Impatiens balsamina in a screening program for activity to inhibit Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. superchemistryclasses.com [superchemistryclasses.com]

- 12. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-Methoxy-1-naphthonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Methoxy-1-naphthonitrile, a key intermediate in various synthetic pathways. Due to the limited availability of public quantitative data for this specific compound, this document focuses on providing robust experimental protocols for determining its solubility and stability profiles, essential for its application in research and drug development. The methodologies outlined are based on industry-standard practices and international guidelines.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is crucial for predicting its behavior in various solvent systems and under different environmental conditions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₉NO | [1][2][3] |

| Molecular Weight | 183.21 g/mol | [2] |

| Appearance | White to brown crystals or crystalline powder | - |

| Melting Point | 95-96 °C | [1] |

| Boiling Point | 362.8 °C at 760 mmHg | - |

| Density | 1.16 g/cm³ | - |

| Predicted XlogP | 2.9 | [3] |

Solubility Profile: Methodology and Data Presentation

The solubility of this compound is a critical parameter for its use in synthesis, formulation, and biological screening. Both kinetic and thermodynamic solubility are important to characterize.

Experimental Protocols for Solubility Determination

This method is suitable for early-stage drug discovery to rapidly assess the solubility of a compound from a DMSO stock solution.[4][5] The turbidimetric method is a common approach.[6]

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates

-

Plate reader with nephelometric or turbidimetric measurement capabilities

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

-

Addition of Aqueous Buffer: To a new 96-well plate, add a defined volume of PBS (e.g., 198 µL).

-

Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO stock concentration to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.

-

Incubation: Shake the plate for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).[4]

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader. The lowest concentration at which a precipitate is observed is considered the kinetic solubility.[9]

This method determines the equilibrium solubility of the solid compound and is considered the "gold standard" for solubility measurement.[10][11][12]

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, acetonitrile, etc.)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

HPLC-UV system for quantification

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10][11]

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure complete separation of the solid from the supernatant.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant.

-

Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of this compound using a validated HPLC-UV method.[12]

Data Presentation: Solubility in Common Solvents

The following table provides a template for presenting the experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Thermodynamic | ||

| Ethanol | 25 | Thermodynamic | ||

| Methanol | 25 | Thermodynamic | ||

| Acetone | 25 | Thermodynamic | ||

| Acetonitrile | 25 | Thermodynamic | ||

| Dichloromethane | 25 | Thermodynamic | ||

| Toluene | 25 | Thermodynamic | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Kinetic | ||

| Phosphate-Buffered Saline (pH 7.4) | 25 | Thermodynamic |

Stability Profile: Methodology and Data Presentation

Assessing the stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and its compatibility with different formulation excipients and reaction conditions. Stability studies are typically conducted according to ICH guidelines.[13][14][15][16][17]

Experimental Protocols for Stability Assessment

Forced degradation studies are performed to identify potential degradation products and establish degradation pathways.[18][19][20][21] This involves exposing the compound to conditions more severe than accelerated stability testing.

Stress Conditions:

-

Acidic Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.[18] The nitrile group may be susceptible to hydrolysis to a carboxylic acid.[22] The methoxy group could also be susceptible to acid-catalyzed hydrolysis.[23]

-

Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.[18]

-

Oxidative Degradation: Treat a solution of the compound with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[18]

-

Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to light, as per ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and detect any degradation products.

These studies are conducted according to ICH guidelines to establish a re-test period or shelf life.[13][15][16]

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

Procedure:

-

Store samples of this compound in appropriate containers under the specified conditions.

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Data Presentation: Stability Data

The results of the stability studies should be tabulated to show the change in the quality attributes of this compound over time.

Forced Degradation Results

| Stress Condition | Duration | Temperature (°C) | Assay of this compound (%) | Major Degradation Products (if any) |

| 0.1 M HCl | ||||

| 0.1 M NaOH | ||||

| 3% H₂O₂ | ||||

| Heat (solid) | ||||

| Light (solid) | ||||

| Light (solution) |

Long-Term and Accelerated Stability Results

| Storage Condition | Time Point (months) | Appearance | Assay (%) | Degradation Products (%) |

| 25°C/60%RH | 0 | |||

| 3 | ||||

| 6 | ||||

| 12 | ||||

| 40°C/75%RH | 0 | |||

| 3 | ||||

| 6 |

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for determining the kinetic and thermodynamic solubility of this compound.

Caption: Workflow for assessing the stability of this compound via forced degradation and ICH stability studies.

Potential Signaling and Degradation Pathways

While no specific signaling pathways involving this compound are documented in the literature, its structural motifs suggest potential metabolic transformations and chemical degradation routes. The nitrile group can undergo hydrolysis to a primary amide and subsequently to a carboxylic acid.[22] The methoxy group on the naphthalene ring may be subject to O-demethylation.

Caption: Potential chemical degradation pathways of this compound.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols, researchers and drug development professionals can generate the necessary data to support the use of this compound in their applications. The provided templates for data presentation and the visualized workflows offer a structured approach to these critical characterization studies.

References

- 1. This compound | 16000-39-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C12H9NO) [pubchemlite.lcsb.uni.lu]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. sygnaturediscovery.com [sygnaturediscovery.com]

- 7. gchemglobal.com [gchemglobal.com]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. evotec.com [evotec.com]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 15. pharma.gally.ch [pharma.gally.ch]

- 16. snscourseware.org [snscourseware.org]

- 17. ICH Official web site : ICH [ich.org]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. researchgate.net [researchgate.net]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pharmadekho.com [pharmadekho.com]

- 22. Nitrile - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 2-Methoxy-1-naphthonitrile: A Detailed Protocol for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of 2-Methoxy-1-naphthonitrile, a valuable building block in medicinal chemistry and materials science. This protocol outlines a reliable two-step synthetic route starting from the commercially available 2-Methoxy-1-naphthaldehyde. The methodology involves the initial formation of an oxime intermediate, followed by dehydration to yield the desired nitrile.

Data Summary

The following table summarizes key quantitative data for the reactants, intermediate, and the final product involved in this synthesis.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2-Methoxy-1-naphthaldehyde | C₁₂H₁₀O₂ | 186.21 | 82-85 | - |

| 2-Methoxy-1-naphthaldehyde oxime | C₁₂H₁₁NO₂ | 201.22 | - | - |

| This compound | C₁₂H₉NO | 183.21 | 95-96[1] | - |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | 155-157 | - |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 324 | - |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | -73 | 138-140 |

Experimental Protocols

This synthesis is performed in two main stages: the formation of 2-Methoxy-1-naphthaldehyde oxime and its subsequent dehydration to this compound.

Step 1: Synthesis of 2-Methoxy-1-naphthaldehyde oxime

This procedure is adapted from a general method for the synthesis of oximes from aldehydes.

Materials:

-

2-Methoxy-1-naphthaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Methoxy-1-naphthaldehyde (1.0 eq) in ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) in a minimal amount of water.

-

Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly add cold water to the reaction mixture to precipitate the crude oxime.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

The crude 2-Methoxy-1-naphthaldehyde oxime can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Step 2: Synthesis of this compound

This procedure utilizes acetic anhydride for the dehydration of the oxime.

Materials:

-

2-Methoxy-1-naphthaldehyde oxime

-

Acetic anhydride ((CH₃CO)₂O)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Place the dried 2-Methoxy-1-naphthaldehyde oxime (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add an excess of acetic anhydride (approximately 5-10 eq).

-

Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC until the starting oxime is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water to quench the excess acetic anhydride.

-

The crude this compound will precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-